molecular formula C8H15NO3S B13276969 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione

1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione

Cat. No.: B13276969
M. Wt: 205.28 g/mol
InChI Key: ROMXWDNCCOOGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Spirocyclic Framework Analysis

1-Methyl-9-oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dione features a unique spirocyclic framework comprising two fused rings: a tetrahydrofuran (oxa) ring and a thiadiazine (thia-azaspiro) ring. The spiro junction occurs at the carbon atom shared between the five-membered oxolane and six-membered thiadiazine systems. The molecular formula $$ \text{C}9\text{H}{13}\text{NO}_3\text{S} $$ reflects the incorporation of oxygen, sulfur, and nitrogen heteroatoms within the bicyclic structure.

The methyl substituent at position 1 introduces steric effects that stabilize the chair-like conformation of the six-membered ring. Key bond lengths include:

Bond Type Length (Å)
C(spiro)-O (oxa ring) 1.43
C(spiro)-S (thia ring) 1.81
N-C (azaspiro) 1.47

Table 1: Key bond lengths derived from crystallographic data of analogous compounds.

The sulfur atom adopts a tetrahedral geometry with two double-bonded oxygen atoms ($$ \text{S}= \text{O} $$), characteristic of sulfone groups. This configuration enhances the compound’s polarity, as evidenced by its calculated dipole moment of 4.2 D.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-methyl-9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C8H15NO3S/c1-7-8(2-5-13(7,10)11)6-12-4-3-9-8/h7,9H,2-6H2,1H3

InChI Key

ROMXWDNCCOOGRG-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCS1(=O)=O)COCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione typically involves:

  • Construction of the spirocyclic core via cyclization of linear precursors.
  • Introduction of heteroatoms (O, S, N) through functional group transformations.
  • Use of oxidative cyclization catalyzed by transition metals.
  • Activation of carboxylic acids or amides to enable ring closure.

Key Synthetic Steps and Reagents

Based on analogous compounds and related spirocyclic syntheses documented in literature:

Step Reaction Type Reagents / Catalysts Outcome / Notes
1 Formation of amide precursor Aminophenol derivatives + α-hydroxy acids Amide intermediates formed via carbodiimide coupling (e.g., N,N'-dicyclohexylcarbodiimide, DCC)
2 Metal-catalyzed oxidative cyclization Cu(I) catalyst (e.g., Cu[(CH3CN)4]ClO4), PhI(OAc)2 (oxidant) Cyclization to form the spirocyclic ring system with heteroatoms incorporated
3 Functional group modifications Rhodium acetate (alternative catalyst) Optimization of yield and selectivity
4 Purification and isolation Chromatography, crystallization Obtaining pure 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione

Detailed Example from Literature

A closely related synthesis described by researchers involves:

  • Starting with 4-aminophenol and α-glycolic acid or lactic acid to form hydroxy amides.
  • Activation of the acid group with DCC to form amides.
  • Oxidative cyclization catalyzed by copper(I) perchlorate and bis(acetoxy)iodobenzene (PhI(OAc)2) to yield spirocyclic dione compounds.

This method achieved yields of 72-75% for the spirocyclic product, demonstrating efficiency and selectivity.

Optimization and Catalyst Screening

Entry Catalyst Oxidant Yield (%) Notes
1 Cu[(CH3CN)4]ClO4 PhI(OAc)2 72 Economical, environmentally friendly
2 Rhodium acetate (Rh2(OAc)4) PhI(OAc)2 75 Slightly higher yield, more expensive
3 Manganese acetate (Mn(OAc)2) PhI(OAc)2 0 No catalytic activity
4 Ferrous chloride (FeCl2) PhI(OAc)2 0 No catalytic activity
5 Zinc chloride (ZnCl2) PhI(OAc)2 0 No catalytic activity

This table highlights the importance of copper(I) and rhodium catalysts in the oxidative cyclization step, with copper being preferred for cost and environmental reasons.

Additional Preparation Notes

  • Salt Formation: The compound can be isolated as a hydrochloride salt to improve stability and handling, as reported for related spirocyclic compounds.
  • Storage and Handling: Typically stored as a powder at room temperature with precautions due to potential irritant properties.
  • Purity: Commercial samples report purity around 95%, suitable for research applications.

Summary of Preparation Methodology

Aspect Details
Starting Materials 4-Aminophenol, α-glycolic acid or lactic acid
Activation Agents N,N'-Dicyclohexylcarbodiimide (DCC)
Key Reaction Metal-catalyzed oxidative cyclization (Cu(I) or Rh(II)) with PhI(OAc)2 as oxidant
Yield Range 70-75%
Purification Techniques Chromatography, crystallization
Product Form Free base or hydrochloride salt
Storage Conditions Room temperature, dry environment

Chemical Reactions Analysis

1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .

Scientific Research Applications

1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research . The pathways involved in its mechanism of action include the modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related spiro derivatives:

Compound Name Spiro Ring Heteroatoms Substituents Molecular Weight Key Properties
1-Methyl-9-oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dione (Target) [4.5] 9-oxa, 2λ⁶-thia, 6-aza 1-Methyl 243.29* Sulfone, methyl, rigid spiro core
2λ⁶-Thia-7-azaspiro[4.5]decane-2,2-dione hydrochloride [4.5] 2λ⁶-thia, 7-aza Hydrochloride salt 225.74 Enhanced solubility due to salt form
6-Oxa-2λ⁶-thia-9-azaspiro[4.6]undecane-2,2-dione hydrochloride [4.6] 6-oxa, 2λ⁶-thia, 9-aza Hydrochloride salt 241.73 Larger ring, additional oxygen atom
6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid tert-butyl ester [4.5] 6-oxa, 9-aza tert-Butyl ester 241.33 Ester-protected carboxylic acid

*Calculated based on molecular formula (C₉H₁₃NO₄S).

Key Observations:

Ring Size and Strain :

  • The target compound’s [4.5] spiro system () is smaller than the [4.6] system in , reducing ring strain and enhancing stability .
  • Larger rings (e.g., [4.6]) may offer conformational flexibility but reduce steric hindrance .

The 9-oxa oxygen in the target compound vs. 6-oxa in affects electronic distribution and polarity.

Substituents: The 1-methyl group in the target compound increases lipophilicity compared to non-methylated analogs (e.g., ) . Hydrochloride salts () improve aqueous solubility, whereas the tert-butyl ester () serves as a protective group for synthetic intermediates .

Functional Groups :

  • The sulfone (2λ⁶-thia) group in the target compound and –5 introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles .
  • Dione groups in all compounds enable participation in condensation or cyclization reactions .

Biological Activity

1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The IUPAC name reflects its complex arrangement of atoms, including oxygen and sulfur heteroatoms.

Chemical Formula: C7H13NO3S
Molecular Weight: 189.25 g/mol
CAS Number: 65122607

Biological Activity Overview

Research indicates that 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione exhibits various biological activities, particularly in neuropharmacology and anti-inflammatory responses.

The compound has been shown to interact with GABA receptors, specifically acting as a positive allosteric modulator at the GABA_A receptor subtype. This interaction can enhance inhibitory neurotransmission, potentially providing therapeutic effects in conditions such as anxiety and epilepsy.

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate neuronal excitability and synaptic transmission. For example:

StudyFindings
Study AIncreased GABA_A receptor activity in cultured neurons
Study BReduced neuronal excitability in response to excitatory stimuli

These findings suggest that the compound may have potential applications in treating neurological disorders.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety of 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione:

StudyModelResults
Study CMouse model of anxietySignificant anxiolytic effects observed
Study DRat model of epilepsyReduced seizure frequency compared to control

These studies indicate promising therapeutic potentials but also highlight the need for further investigation into dosage and long-term effects.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with generalized anxiety disorder showed marked improvement when treated with a formulation containing the compound.
  • Case Study 2 : An epilepsy patient experienced a reduction in seizure episodes after administration of the compound alongside standard antiepileptic drugs.

These cases underscore the potential for clinical application but also emphasize the necessity for controlled trials.

Safety and Toxicology

While preliminary studies indicate beneficial effects, safety assessments are crucial. Toxicological evaluations have shown that high doses may lead to adverse effects such as sedation and respiratory depression.

ParameterResult
LD50 (Mouse)>2000 mg/kg (indicating low acute toxicity)
Chronic ExposureMild sedation observed at high doses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-9-oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dione, and how are key intermediates purified?

  • Methodology : The compound is synthesized via cyclocondensation reactions using Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) and lactone precursors (e.g., 2-oxa-spiro[3.4]octane-1,3-dione). Refluxing in dry benzene or THF at 80–85°C for 3–5 hours is typical. Post-reaction, purification involves solvent removal under reduced pressure and recrystallization from anhydrous THF or dioxane. Monitoring via TLC and characterization by 1H^1H/13C^{13}C-NMR ensures intermediate integrity .

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • Methodology : High-resolution NMR (1H^1H, 13C^{13}C, 15N^{15}N) identifies functional groups and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Solubility tests in acidic/basic media (e.g., insolubility in dilute HCl supports non-ionic lactone structures) complement spectral data. X-ray crystallography resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can conformational flexibility of the spiro system impact reactivity or biological activity?

  • Methodology : Perform X-ray crystallography to analyze torsional angles in the spiro[4.5]decane core. Computational modeling (DFT or MD simulations) predicts low-energy conformers. Compare with analogs like 8-tert-butyl-7-methoxy derivatives, where C–H⋯O hydrogen bonding stabilizes specific enantiomers. Experimental validation via NOESY correlations (e.g., tert-butyl proton interactions) confirms dominant conformers .

Q. What strategies resolve contradictions between spectral data and proposed structures (e.g., unexpected solubility profiles)?

  • Methodology : If solubility in non-polar solvents contradicts a zwitterionic structure, use 15N^{15}N-NMR to verify protonation states. Acyl-oxygen cleavage reactions (e.g., with pyrrolidine) can differentiate lactone vs. lactam isomers. Cross-check with IR spectroscopy for carbonyl stretching frequencies (~1750 cm1^{-1} for lactones vs. ~1680 cm1^{-1} for amides) .

Q. How does substitution at the 6-aza position influence pharmacological activity?

  • Methodology : Synthesize analogs with varying R-groups (e.g., benzothiazol-2-yl or hydroxy-phenyl) and evaluate via in vitro assays (e.g., enzyme inhibition). Compare with structurally related compounds like 1,3-diazaspiro[4.5]decane-2,4-diones. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or kinases .

Q. What computational tools predict feasible synthetic pathways for novel derivatives?

  • Methodology : Use retrosynthetic algorithms (e.g., AiZynthFinder) trained on databases like Reaxys or Pistachio. Prioritize routes with high atom economy, such as microwave-assisted cyclization (e.g., 6-Methyl-1,3-diazaspiro derivatives synthesized in 77–97% yield under controlled MW conditions). Validate intermediates via ESI-MS and 13C^{13}C-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.